Cas no 898764-46-0 ((4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone)
898764-46-0 structure
Product Name:(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
Numéro CAS:898764-46-0
Le MF:C19H16F3NO
Mégawatts:331.331655502319
MDL:MFCD03841869
CID:871454
PubChem ID:24724644
Update Time:2025-06-11
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone Propriétés chimiques et physiques
Nom et identifiant
-
- [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
- 4'-(3-PYRROLINOMETHYL)-3-TRIFLUOROMETHYLBENZOPHENONE
- 4'-(3-Pyrrolinomethyl)-3-trifluoromethyl-benzophenone
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
- {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
- AKOS016020073
- DTXSID10643043
- 898764-46-0
- MFCD03841869
- 1-({4-[3-(trifluoromethyl)benzoyl]phenyl}methyl)-2,5-dihydro-1H-pyrrole
-
- MDL: MFCD03841869
- Piscine à noyau: 1S/C19H16F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h1-9,12H,10-11,13H2
- La clé Inchi: QOKAPTVTOWQCEF-UHFFFAOYSA-N
- Sourire: FC(C1=CC=CC(=C1)C(C1C=CC(=CC=1)CN1CC=CC1)=O)(F)F
Propriétés calculées
- Qualité précise: 331.11800
- Masse isotopique unique: 331.11839862g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 4
- Complexité: 458
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.2
- Surface topologique des pôles: 20.3
Propriétés expérimentales
- Le PSA: 20.31000
- Le LogP: 4.24610
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM297787-1g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone |
898764-46-0 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB364657-1 g |
4'-(3-Pyrrolinomethyl)-3-trifluoromethylbenzophenone, 97%; . |
898764-46-0 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| Fluorochem | 204631-1g |
4'-(3-pyrrolinomethyl)-3-trifluoromethylbenzophenone |
898764-46-0 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204631-2g |
4'-(3-pyrrolinomethyl)-3-trifluoromethylbenzophenone |
898764-46-0 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204631-5g |
4'-(3-pyrrolinomethyl)-3-trifluoromethylbenzophenone |
898764-46-0 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB364657-2 g |
4'-(3-Pyrrolinomethyl)-3-trifluoromethylbenzophenone, 97%; . |
898764-46-0 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
| abcr | AB364657-1g |
4'-(3-Pyrrolinomethyl)-3-trifluoromethylbenzophenone, 97%; . |
898764-46-0 | 97% | 1g |
€932.90 | 2025-02-13 | |
| abcr | AB364657-2g |
4'-(3-Pyrrolinomethyl)-3-trifluoromethylbenzophenone, 97%; . |
898764-46-0 | 97% | 2g |
€1677.00 | 2025-02-13 | |
| A2B Chem LLC | AH89670-1g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone |
898764-46-0 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH89670-2g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone |
898764-46-0 | 97% | 2g |
$1169.00 | 2024-04-19 |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone Littérature connexe
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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